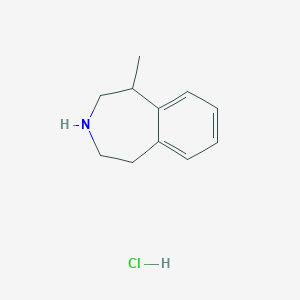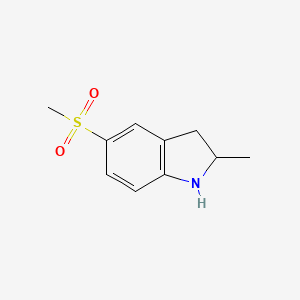
3-氟-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is characterized by a benzene ring substituted with a fluorine atom at the third position and a methyl group at the fourth position, along with an amide functional group. This compound appears as a white crystalline solid and is commonly used as an intermediate in organic synthesis .
科学研究应用
3-Fluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoro-4-methylbenzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds as follows:
Starting Material: 3-Fluoro-4-methylbenzoic acid.
Reagent: Ammonia or an amine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
The reaction can be represented by the following equation:
3-Fluoro-4-methylbenzoic acid+Ammonia→3-Fluoro-4-methylbenzamide+Water
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-4-methylbenzamide may involve more efficient and scalable processes. One such method includes the use of catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas.
化学反应分析
Types of Reactions
3-Fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the amide group.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium is used for oxidizing the methyl group.
Major Products
Substitution: Depending on the nucleophile, products such as 3-hydroxy-4-methylbenzamide or 3-amino-4-methylbenzamide can be formed.
Reduction: The reduction of the amide group yields 3-fluoro-4-methylbenzylamine.
Oxidation: The oxidation of the methyl group results in 3-fluoro-4-methylbenzoic acid.
作用机制
The mechanism of action of 3-Fluoro-4-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, thereby modulating biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its effects at the molecular level .
相似化合物的比较
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Fluoro-4-methylbenzonitrile: Contains a nitrile group instead of an amide.
4-Fluoro-N-methylbenzamide: Similar structure but with an additional methyl group on the amide nitrogen.
Uniqueness
3-Fluoro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications.
属性
CAS 编号 |
175277-86-8 |
|---|---|
分子式 |
C8H9FN2O |
分子量 |
168.17 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)


